molecular formula C13H17F2NO3S2 B2923153 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034263-74-4

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No. B2923153
CAS RN: 2034263-74-4
M. Wt: 337.4
InChI Key: GNWYVPBAZPTUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, also known as compound A, is a novel sulfonamide compound that has been synthesized for research purposes. This compound has been shown to have potential applications in the field of pharmacology due to its unique structure and mechanism of action.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into derivatives of benzenesulfonamide, a compound structurally related to 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, has yielded compounds with potential therapeutic applications. These derivatives have been synthesized and characterized for their biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, specific compounds have demonstrated anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, surpassing the effects of traditional treatments like celecoxib in some cases. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

A study on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which are structurally akin to benzenesulfonamide derivatives, demonstrated the potential of these compounds against various bacterial and fungal strains. The synthesized compounds were evaluated for their antimicrobial activity against different bacteria and fungi, highlighting the versatility of benzenesulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Antidiabetic Agents

Further research into fluoropyrazolesulfonylurea and thiourea derivatives, which share a functional group with the compound of interest, showed significant antidiabetic activity. These studies involved the synthesis of various derivatives and their preliminary biological screening, revealing favorable drug-like profiles for some compounds and demonstrating their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).

Anti-Inflammatory and Antimicrobial Agents

Research on thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents indicates the broad therapeutic potential of benzenesulfonamide derivatives. These compounds not only displayed anti-inflammatory activity but also showed selective inhibitory activity towards COX-2 enzyme, along with a superior gastrointestinal safety profile compared to indomethacin. Some derivatives also exhibited notable antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting their utility as dual-function therapeutic agents (Bekhit et al., 2008).

Herbicidal Activity

A unique application of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, related in function to the compound of interest, lies in their herbicidal activity. These compounds have been identified as a new group with notable post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids and demonstrating the potential for agricultural applications (Eussen et al., 1990).

properties

IUPAC Name

2,6-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S2/c14-11-2-1-3-12(15)13(11)21(17,18)16-6-9-20-10-4-7-19-8-5-10/h1-3,10,16H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWYVPBAZPTUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

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